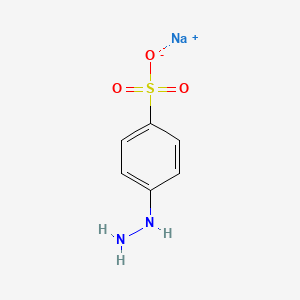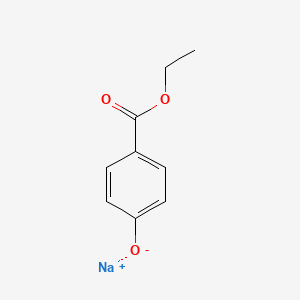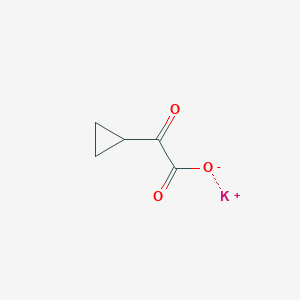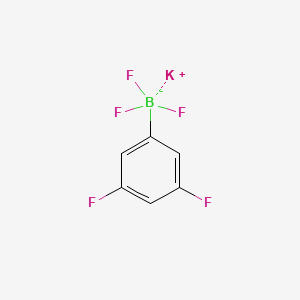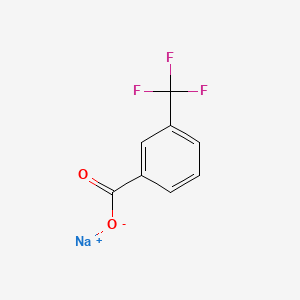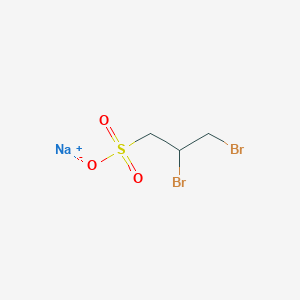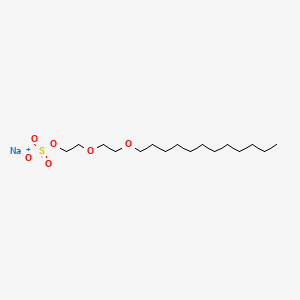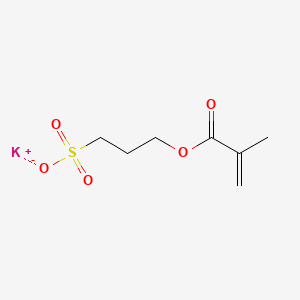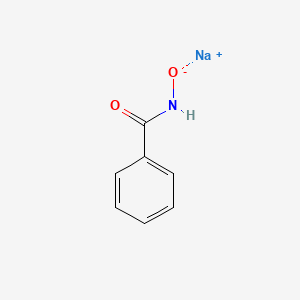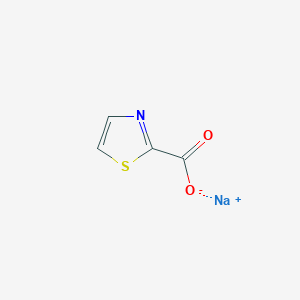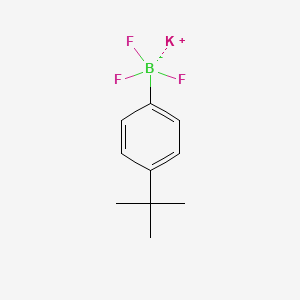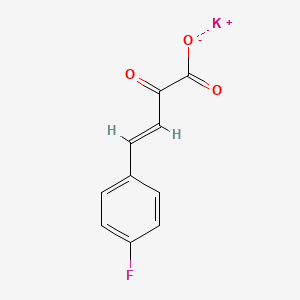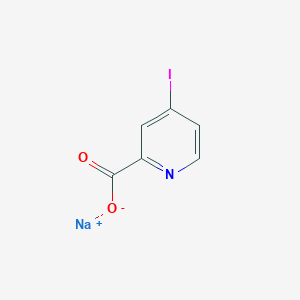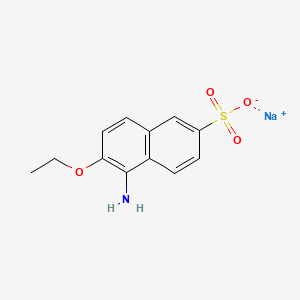![molecular formula C19H19FN2O4 B1324581 (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1135347-26-0](/img/structure/B1324581.png)
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate (also known as 3-FBEAO) is an indole-based synthetic compound that is used in scientific research applications. It has been widely studied for its potential use in drug design and development, as well as its biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on similar indole derivatives has led to the development of new synthetic methods. For example, a study described the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, highlighting a method that could potentially be applied or adapted for synthesizing compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" under mild conditions (Xinpeng Jiang, Guizhou Li, & Chuanming Yu, 2018).
Pharmacological Research
- Although direct applications of "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" in pharmacology were not found, related indole derivatives have been studied for their potential medicinal properties. For instance, compounds with indole structures have been investigated for their allosteric modulation at cannabinoid receptors, which could inform research on neurological or psychiatric conditions (Martin R. Price et al., 2005).
Antimicrobial and Antifungal Activities
- Some fluorinated benzothiazole derivatives have shown antimicrobial and antifungal activities, suggesting that fluorinated compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" might also possess such properties and could be explored for applications in combating microbial infections (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).
Material Science Applications
- Fluorinated compounds are also of interest in material science for their unique properties. Research on mild oxy- and amino-fluorination methods for synthesizing fluorinated heterocycles, including indoles, could be relevant for developing new materials or chemical intermediates (Dixit Parmar & M. Rueping, 2014).
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRKXYKOMSLCBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

